DL-Arabinose
Overview
Description
DL-Arabinose is a five-carbon aldose sugar, specifically an aldopentose, which contains an aldehyde functional group. It is a racemic mixture of D-Arabinose and L-Arabinose. This compound is naturally occurring and can be found in various plant materials, including hemicellulose and pectin. This compound is commonly used in the food industry as a low-calorie sweetener and in the pharmaceutical industry as an excipient or cocrystallization agent .
Mechanism of Action
Target of Action
DL-Arabinose, a mixture of the diastereomers D-arabinose and L-arabinose , primarily targets the L-arabinose-binding periplasmic protein, the Arabinose operon regulatory protein, and Aldose 1-epimerase . These proteins are involved in the transport and catabolism of L-arabinose .
Mode of Action
This compound interacts with its targets by binding to them, thereby influencing their function . For instance, the Arabinose operon regulatory protein controls the expression of at least six genes involved in the transport and catabolism of L-arabinose . Furthermore, this compound can trigger its own uptake via the induction of GAL2 expression .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the metabolism of L-arabinose, which is used as a sole carbon and energy source by certain strains . Additionally, this compound is part of the tagatose-6-phosphate pathway, bypassing fructose 1,6-diphosphate, a regulatory intermediate for central carbon flux and growth rate .
Pharmacokinetics
It is known that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to suppress gluconeogenesis, thereby improving glucose homeostasis . In plants, L-arabinose is essential for normal development, and its reduction can cause a decrease in cell wall L-arabinose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the crystallization behavior of this compound can be affected by the solvent used . Moreover, the presence of other sugars can impact the uptake and metabolism of this compound .
Biochemical Analysis
Biochemical Properties
DL-Arabinose interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme L-arabinose isomerase, which catalyzes the isomerization reaction between L-arabinose and L-ribulose . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, in the presence of microbiota, L-arabinose induces a dramatic expansion of Enterobacteriaceae, thereby decreasing the microbiota diversity and causing more severe systemic infection .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it was found that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . This transformation process is a key part of the molecular mechanism of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, it was found that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . This indicates the stability of this compound and its potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, dietary L-arabinose-induced gut dysbiosis exacerbates Salmonella infection outcome in mice
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it is a key component in the synthesis of phenylalanine in plants . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, in plants, this compound is transported to the stroma and stromules of chloroplasts . This transport and distribution can affect its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. For instance, in plants, this compound localizes to the stroma and stromules of chloroplasts . This localization can be influenced by various factors, including targeting signals or post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Arabinose can be synthesized through the acid hydrolysis of gum arabic, followed by multiple purification steps. Another method involves the enzymatic isomerization of D-xylose derivatives to produce L-Arabinose, which is then combined with D-Arabinose to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced by hydrolyzing plant materials rich in hemicellulose and pectin. The hydrolysis process typically involves the use of acids or enzymes to break down the polysaccharides into their monosaccharide components, including this compound .
Chemical Reactions Analysis
Types of Reactions
DL-Arabinose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arabinonic acid.
Reduction: It can be reduced to form arabinitol.
Isomerization: this compound can be isomerized to form other sugars such as ribulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Isomerization: Enzymes like L-arabinose isomerase are commonly used for isomerization reactions
Major Products
Oxidation: Arabinonic acid
Reduction: Arabinitol
Isomerization: Ribulose
Scientific Research Applications
DL-Arabinose has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its role in the metabolism of certain bacteria and plants.
Medicine: Used as an excipient in drug formulations and as an intermediate in the synthesis of antiviral drugs.
Industry: Employed as a low-calorie sweetener in food products and as a cocrystallization agent in pharmaceuticals
Comparison with Similar Compounds
DL-Arabinose is similar to other pentose sugars such as xylose and ribose. it is unique in its ability to form stable racemic compounds and its specific crystallization behavior. Unlike D-xylose, which crystallizes separately as a conglomerate, this compound forms a stable racemic compound .
List of Similar Compounds
- D-Xylose
- L-Xylose
- D-Ribose
- L-Ribose
This compound stands out due to its unique crystallization properties and its versatility in various industrial and scientific applications.
Properties
IUPAC Name |
2,3,4,5-tetrahydroxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333192 | |
Record name | dl-Xylose | |
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Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |
Record name | Pectin | |
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Solubility |
DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |
Record name | PECTIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |
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Mechanism of Action |
IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT. | |
Record name | PECTIN | |
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Color/Form |
Coarse or fine powder, yellowish white | |
CAS No. |
58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |
Record name | xylose | |
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Record name | D-Lyxose | |
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Record name | L-xylose | |
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Record name | L-arabinose | |
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Record name | Arabinose | |
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Record name | L-Lyxose | |
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Record name | dl-Xylose | |
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Record name | Arabinose | |
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Record name | Pectin | |
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Record name | DL-xylose | |
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Record name | L-lyxose | |
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Record name | DL-arabinose | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Xylose | |
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Record name | PECTIN | |
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Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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